thiomarinol G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

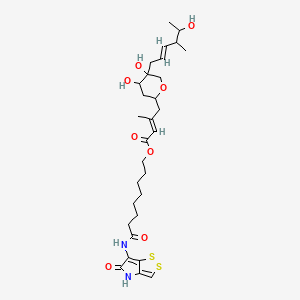

Thiomarinol G is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester, a cyclic ether and a triol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiomarinol G exhibits significant antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Research indicates that this compound can inhibit the growth of MRSA strains that are resistant to conventional antibiotics like mupirocin. Its mechanism primarily involves targeting isoleucyl-tRNA synthetase, which is crucial for bacterial protein synthesis. This dual mode of action—both inhibition of protein synthesis and disruption of metal ion homeostasis—enhances its effectiveness against resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA (mupirocin-sensitive) | < 0.5 µg/mL | |

| MRSA (mupirocin-resistant) | 2-4 µg/mL | |

| E. coli | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound retains efficacy against MRSA strains expressing high levels of mupirocin resistance. The compound's ability to inhibit these strains at lower concentrations than mupirocin highlights its potential as a treatment option in clinical settings where antibiotic resistance is prevalent .

Biosynthesis and Genetic Engineering Applications

Recent advancements in genetic engineering have allowed researchers to explore the biosynthetic pathways of this compound. By manipulating genes from marine and terrestrial organisms, scientists have successfully expressed these pathways in laboratory settings, leading to the production of thiomarinol derivatives with enhanced properties . This opens avenues for developing new antibiotics through synthetic biology.

Table 2: Biosynthetic Pathway Insights

| Enzyme | Function | Role in Biosynthesis |

|---|---|---|

| TmlU | CoA ligase | Activates pseudomonic acid |

| HolE | Acetyltransferase | Catalyzes amidation |

Therapeutic Applications

This compound's broad-spectrum activity makes it a candidate for various therapeutic applications beyond traditional antibiotics. Its potential use in treating skin infections, respiratory tract infections, and even as a topical agent for wound healing is being explored due to its favorable safety profile and effectiveness against resistant pathogens .

Future Directions and Research Needs

Despite promising results, further research is necessary to fully understand the pharmacokinetics and long-term safety of this compound in human subjects. Clinical trials are essential to establish effective dosing regimens and to evaluate its efficacy compared to existing treatments.

Analyse Chemischer Reaktionen

Structural Features and Biosynthetic Context

Thiomarinol G shares a hybrid scaffold comprising:

-

Marinolic acid A : A polyketide-fattу acid hybrid with a tetrahydropyran (THP) ring.

-

Pyrrothine : A dithiolopyrrolone (DTP) moiety linked via an amide bond.

Key modifications in this compound include:

-

C9 hydroxylation : A distinguishing feature compared to thiomarinol A (C9 unmodified) and pseudomonic acid B (C9-hydroxylated mupirocin analog) .

-

10,11-alkene : Unlike mupirocin’s 10,11-epoxide, all thiomarinols retain an alkene at this position .

Biosynthetic Reactions

The hybrid structure arises from coordinated activity of:

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Pathways

Key Observations :

-

This compound accumulation is minimal in wild-type strains due to efficient processing of intermediates by TmpB thioesterase, limiting premature release .

-

Gene cluster comparisons (tmp vs. mup) reveal missing homologs (e.g., macpE), altering post-PKS modifications .

Redox Activity of the Dithiolopyrrolone Moiety

-

Oxidation Sensitivity : Thiomarinol derivatives require stabilization with reducing agents (e.g., TCEP) during assays to prevent dimerization .

Hydroxylation at C9

-

Biosynthetic Origin : Likely introduced by a hydroxylase absent in mupirocin pathways, enhancing solubility and target interactions .

-

Impact on Bioactivity : Hydroxylation may influence binding to isoleucyl-tRNA synthetase (IleRS), though this compound’s activity remains uncharacterized .

Comparative Stability and Accumulation

Note : this compound’s low abundance precludes detailed pharmacokinetic studies, but its structure suggests improved solubility over non-hydroxylated analogs .

Synthetic and Mutasynthetic Approaches

-

Mutant Feeding Studies :

-

Enzyme Cross-Compatibility :

Eigenschaften

Molekularformel |

C30H44N2O8S2 |

|---|---|

Molekulargewicht |

624.8 g/mol |

IUPAC-Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[4,5-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+ |

InChI-Schlüssel |

FCMYPMGTCIMUMZ-DJKNXTBSSA-N |

Isomerische SMILES |

CC(/C=C/CC1(COC(CC1O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O |

Kanonische SMILES |

CC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonyme |

thiomarinol g TMG cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.